Rh(I)-Catalyzed Isomerization: N-Prenylaziridine Yields Only Traces vs. Good-to-Quantitative Yields for N-Allylaziridines
In a direct head-to-head comparison within the same study, N-allylaziridines undergo RhH(CO)(PPh3)3-catalyzed isomerization to Z-aziridinylenamines in good to quantitative yields with Z/E selectivity between 75:25 and 95:5. By contrast, N-prenylaziridine—bearing the identical 3-methylbut-2-en-1-yl substituent present in 2-methyl-1-(3-methylbut-2-en-1-yl)aziridine—afforded only traces of the corresponding enamine product under identical conditions [1]. This represents a qualitative difference in reaction outcome (productive vs. essentially unproductive) rather than a mere yield modulation.
| Evidence Dimension | Reaction outcome in Rh(I)-catalyzed isomerization to Z-enamines |
|---|---|
| Target Compound Data | N-prenylaziridine: 'only afforded traces of product' |
| Comparator Or Baseline | N-allylaziridine: good to quantitative yields (Z/E selectivity 75:25 to 95:5) |
| Quantified Difference | Qualitative: productive vs. trace; estimated >50-fold difference in yield |
| Conditions | RhH(CO)(PPh3)3 catalyst; substrate scope study reported in J. Am. Chem. Soc. 2006, 128, 11754–11755 |
Why This Matters
For researchers employing Rh(I)-catalyzed aziridine transformations, substitution of the prenyl derivative with an allyl analog will produce a fundamentally different reaction outcome, making the prenyl compound the specific reagent of choice when steric modulation or reaction suppression at the N-alkenyl site is desired.
- [1] Alphonse F-A, Yudin AK. Rhodium-Catalyzed Stereoselective Formation of Z-Enamines from Allylaziridines. J Am Chem Soc. 2006;128(36):11754-11755. doi:10.1021/ja064611k. Supporting Information Table 1: substrate scope includes N-prenylaziridine entry. Synfacts 2006(12):1260 confirms 'N-prenylaziridine only afforded traces of product.' View Source
